![molecular formula C26H32Br2N4O2 B11113923 N'~1~,N'~10~-bis[(1Z)-1-(4-bromophenyl)ethylidene]decanedihydrazide](/img/structure/B11113923.png)
N'~1~,N'~10~-bis[(1Z)-1-(4-bromophenyl)ethylidene]decanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’1N’10-BIS[(1Z)-1-(4-BROMOPHENYL)ETHYLIDENE]DECANEDIHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes two bromophenyl groups attached to a decanedihydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1N’10-BIS[(1Z)-1-(4-BROMOPHENYL)ETHYLIDENE]DECANEDIHYDRAZIDE typically involves the condensation reaction between 4-bromobenzaldehyde and decanedihydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for N’1N’10-BIS[(1Z)-1-(4-BROMOPHENYL)ETHYLIDENE]DECANEDIHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’1N’10-BIS[(1Z)-1-(4-BROMOPHENYL)ETHYLIDENE]DECANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The bromophenyl groups can be oxidized to form corresponding bromophenyl oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Bromophenyl oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’1N’10-BIS[(1Z)-1-(4-BROMOPHENYL)ETHYLIDENE]DECANEDIHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’1N’10-BIS[(1Z)-1-(4-BROMOPHENYL)ETHYLIDENE]DECANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways. The bromophenyl groups can interact with biological molecules through halogen bonding, while the hydrazide moiety can form hydrogen bonds with various targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N’1N’10-BIS[(1Z)-1-(4-CHLOROPHENYL)ETHYLIDENE]DECANEDIHYDRAZIDE: Similar structure but with chlorine atoms instead of bromine.
N’1N’10-BIS[(1Z)-1-(4-FLUOROPHENYL)ETHYLIDENE]DECANEDIHYDRAZIDE: Similar structure but with fluorine atoms instead of bromine.
N’1N’10-BIS[(1Z)-1-(4-IODOPHENYL)ETHYLIDENE]DECANEDIHYDRAZIDE: Similar structure but with iodine atoms instead of bromine.
Uniqueness
N’1N’10-BIS[(1Z)-1-(4-BROMOPHENYL)ETHYLIDENE]DECANEDIHYDRAZIDE is unique due to the presence of bromine atoms, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity, stability, and biological activity, making it distinct from its chlorine, fluorine, and iodine analogs.
Properties
Molecular Formula |
C26H32Br2N4O2 |
|---|---|
Molecular Weight |
592.4 g/mol |
IUPAC Name |
N,N'-bis[(Z)-1-(4-bromophenyl)ethylideneamino]decanediamide |
InChI |
InChI=1S/C26H32Br2N4O2/c1-19(21-11-15-23(27)16-12-21)29-31-25(33)9-7-5-3-4-6-8-10-26(34)32-30-20(2)22-13-17-24(28)18-14-22/h11-18H,3-10H2,1-2H3,(H,31,33)(H,32,34)/b29-19-,30-20- |
InChI Key |
XVKSJKHEAWCARR-NAZWXXJZSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CCCCCCCCC(=O)N/N=C(\C1=CC=C(C=C1)Br)/C)/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=NNC(=O)CCCCCCCCC(=O)NN=C(C)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11113844.png)
![N-(2,4-dimethoxybenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11113849.png)
![3-(piperidin-1-yl)-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B11113850.png)
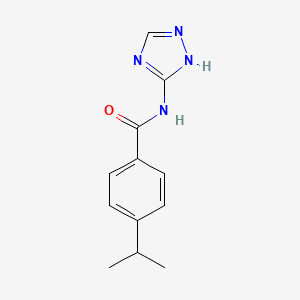
![7-bromo-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11113862.png)
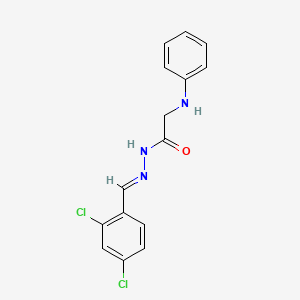
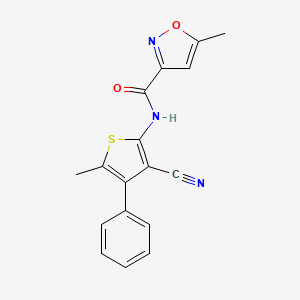
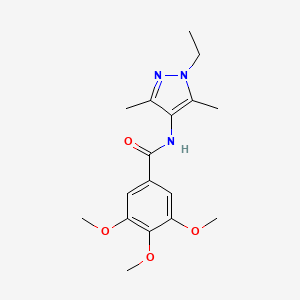
![Benzyl[(1H-imidazol-5-YL)methyl]amine](/img/structure/B11113885.png)
![Ethyl 5-carbamoyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11113887.png)

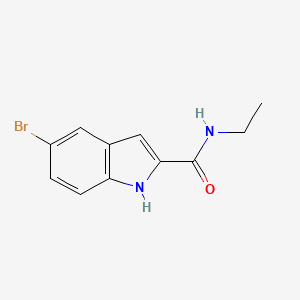
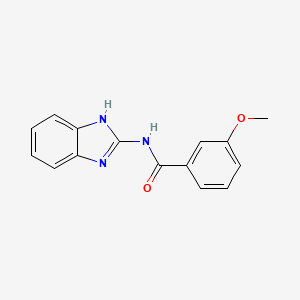
![Ethyl 5-carbamoyl-2-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11113912.png)
